2-(3-Phenylquinoxalin-2-yl)phenol
Overview
Description
2-(3-Phenylquinoxalin-2-yl)phenol is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylquinoxalin-2-yl)phenol typically involves the condensation of 1,2-diaminobenzene with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a quinoxaline intermediate, which is then further functionalized to introduce the phenyl and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. Green chemistry approaches are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenylquinoxalin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
2-(3-Phenylquinoxalin-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets enzymes like thymidylate synthase, which is crucial for DNA synthesis.
Pathways Involved: It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: Lacks the hydroxyl group present in 2-(3-Phenylquinoxalin-2-yl)phenol.
3-Phenylquinoxaline-2-carboxylic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-(3-phenylquinoxalin-2-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-18-13-7-4-10-15(18)20-19(14-8-2-1-3-9-14)21-16-11-5-6-12-17(16)22-20/h1-13,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVXXXJEGLNFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333459 | |
Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
404344-15-6 | |
Record name | 2-(3-phenylquinoxalin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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